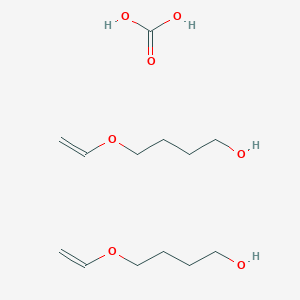
Carbonic acid;4-ethenoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;4-ethenoxybutan-1-ol: is an organic compound that combines the properties of carbonic acid and an ether-alcohol This compound is of interest due to its unique structure, which includes both a carboxyl group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Regeneration of the hydroxyl group.
Substitution Products: Formation of halogenated ethers or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Acts as a reagent in various chemical reactions due to its unique functional groups.
Biology:
- Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Acts as a solvent or reactant in various industrial processes.
Mechanism of Action
Mechanism:
- The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.
- Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.
Pathways:
- Involves pathways related to esterification, oxidation, and reduction reactions.
Comparison with Similar Compounds
Carbonic Acid Derivatives: Compounds like carbonic acid esters and carbonates share similar properties.
Ether-Alcohols: Compounds such as ethylene glycol ethers have similar ether and alcohol functional groups.
Uniqueness:
- The combination of a carboxyl group and an ether linkage in a single molecule makes Carbonic acid;4-ethenoxybutan-1-ol unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
138216-13-4 |
|---|---|
Molecular Formula |
C13H26O7 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
carbonic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4) |
InChI Key |
SUNDPTUAJASOKR-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCO.C=COCCCCO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


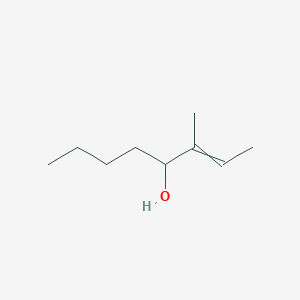
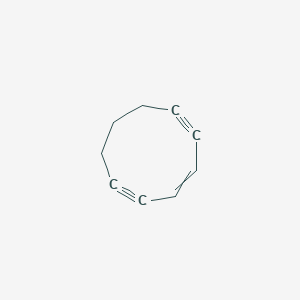
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
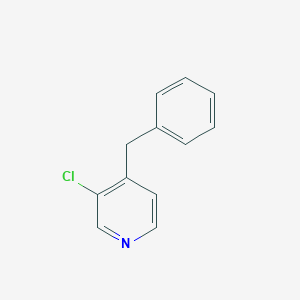
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
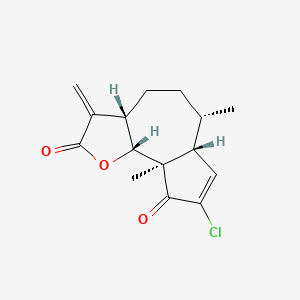

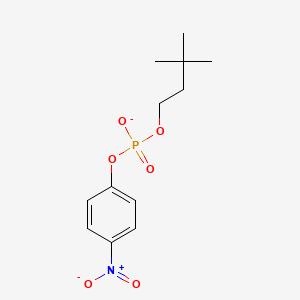

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

